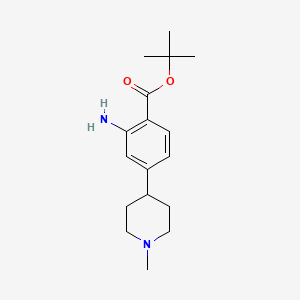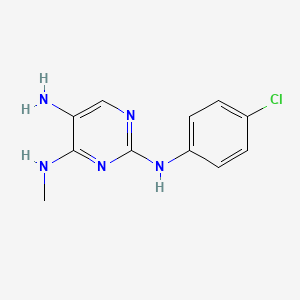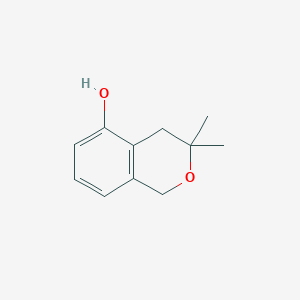![molecular formula C7H11NO3 B8437341 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol](/img/structure/B8437341.png)
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-catalyzed reactions, such as those using Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form different reduced products.
Substitution: Substitution reactions at the isoxazole ring or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oximes, while reduction can produce various reduced isoxazole derivatives .
Applications De Recherche Scientifique
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol include other isoxazole derivatives, such as:
- 3,5-Disubstituted isoxazoles
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C7H11NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3,9-10H,4H2,1-2H3 |
Clé InChI |
QZAMFJOWYBXFKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=NO1)CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Dimethylamino-1-[[(1H)-indazol 3 yl]carbonyl]piperidine](/img/structure/B8437290.png)





![Methyl 5-(methylsulfonyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8437321.png)
![2-Bromo-1-(4-methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8437324.png)




